![molecular formula C11H12Cl2O B14727976 1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene CAS No. 6834-36-2](/img/structure/B14727976.png)
1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene is an organic compound with the molecular formula C11H12Cl2O It is a derivative of benzene, characterized by the presence of two chlorine atoms, a methyl group, and an allyl ether group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,5-dichloro-2-methylbenzene.
Allylation: The key step involves the allylation of 1,5-dichloro-2-methylbenzene using an allyl halide (such as allyl bromide) in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the allyl ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production.
化学反応の分析
Types of Reactions
1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The allyl ether group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or modify the allyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMSO) are commonly used.
Oxidation: Oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or hydrogen gas with a palladium catalyst are typical.
Major Products
Substitution: Products include derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Products include epoxides or alcohols derived from the allyl ether group.
Reduction: Products include dechlorinated compounds or modified allyl groups.
科学的研究の応用
1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of cellular processes, such as signal transduction or metabolic regulation. The specific molecular targets and pathways depend on the context of its application, whether in biological systems or industrial processes.
類似化合物との比較
Similar Compounds
1,5-Dichloro-2-methylbenzene: Lacks the allyl ether group, making it less reactive in certain chemical reactions.
2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene:
1,5-Dichloro-4-[(2-methylprop-2-en-1-yl)oxy]benzene: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
Uniqueness
1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene is unique due to the combination of chlorine atoms, a methyl group, and an allyl ether group on the benzene ring. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry.
特性
CAS番号 |
6834-36-2 |
|---|---|
分子式 |
C11H12Cl2O |
分子量 |
231.11 g/mol |
IUPAC名 |
1,5-dichloro-2-methyl-4-(2-methylprop-2-enoxy)benzene |
InChI |
InChI=1S/C11H12Cl2O/c1-7(2)6-14-11-4-8(3)9(12)5-10(11)13/h4-5H,1,6H2,2-3H3 |
InChIキー |
LIFPLABERBHBGF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1Cl)Cl)OCC(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


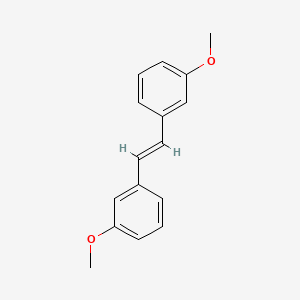
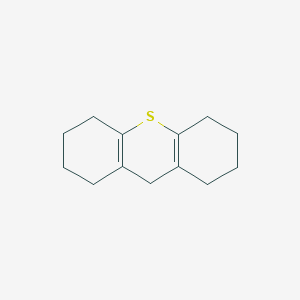
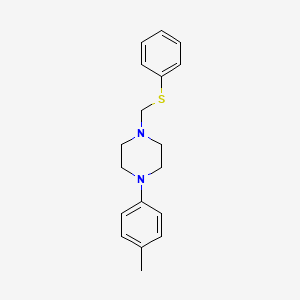
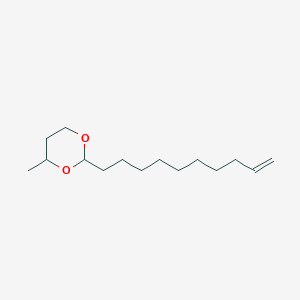


![(2S)-2-amino-5-[[(2R)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14727936.png)
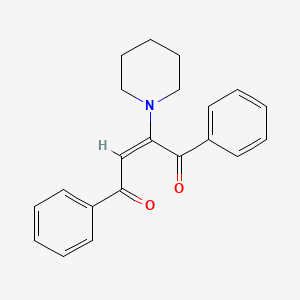
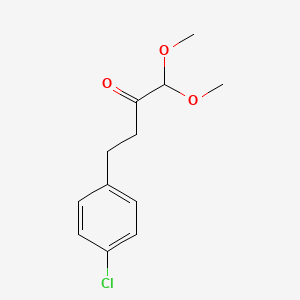
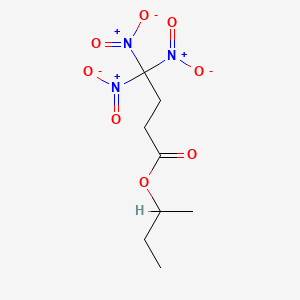

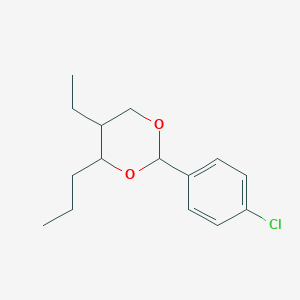
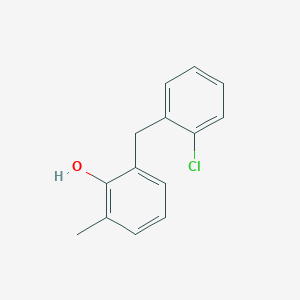
![Benzene, [(methylseleno)methyl]-](/img/structure/B14727983.png)
